5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide CAS 2089315-51-3
5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide CAS 2089315-51-3
Technical Monograph: 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide
Executive Summary
5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide is a high-value heterocyclic building block characterized by the "privileged" imidazo[1,2-a]pyridine scaffold. Unlike the more common 2- or 3-substituted derivatives, this compound features a reactive electrophilic handle at the C5 position . This specific substitution pattern allows medicinal chemists to explore novel chemical space, particularly in the development of kinase inhibitors (e.g., PDGFR), anti-tubercular agents, and GABA receptor modulators. The bromomethyl group serves as a versatile "warhead" for
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide |
| CAS Number | 2089315-51-3 |
| Molecular Formula | |
| Molecular Weight | 291.97 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in DCM |
| Stability | Hygroscopic; store under inert gas at 2–8°C |
| Reactivity Class | Alkylating agent (Electrophile) |
Synthetic Utility & Mechanism[2][3][4][5]
The core utility of CAS 2089315-51-3 lies in its ability to introduce the imidazo[1,2-a]pyridine moiety into a target molecule via nucleophilic substitution. The C5-position offers a unique vector for structure-activity relationship (SAR) optimization, often improving solubility or metabolic stability compared to C2/C3 analogs.
Key Reactivity Pathways:
-
Amination: Reaction with primary/secondary amines to form C5-aminomethyl derivatives.
-
Etherification: Coupling with phenols or alcohols.
-
Thioetherification: Reaction with thiols (e.g., cysteine residues or mercaptans).
Visualization: Reactivity Profile
Figure 1: Divergent synthesis pathways utilizing the electrophilic bromomethyl handle.
Preparation & Synthesis Strategy
While the commercial availability of CAS 2089315-51-3 is increasing, in-house preparation ensures freshness, which is critical for alkyl bromides. The synthesis typically proceeds from 2-amino-6-methylpyridine .
Step-by-Step Synthesis Protocol
Step 1: Cyclization to 5-Methylimidazo[1,2-a]pyridine
-
Reagents: 2-Amino-6-methylpyridine (1.0 eq), Chloroacetaldehyde (50% aq. solution, 1.5 eq), Sodium Bicarbonate (
). -
Solvent: Ethanol.[1]
-
Procedure:
-
Dissolve 2-amino-6-methylpyridine in ethanol.
-
Add chloroacetaldehyde dropwise at room temperature.
-
Reflux for 4–6 hours.
-
Cool, neutralize with
, and extract with DCM. -
Outcome: 5-Methylimidazo[1,2-a]pyridine (Precursor).
-
Step 2: Radical Bromination to Product
-
Reagents: 5-Methylimidazo[1,2-a]pyridine (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (cat.).
-
Solvent:
or Benzotrifluoride (Green alternative). -
Procedure:
-
Dissolve precursor in solvent under
. -
Add NBS and AIBN.
-
Reflux under visible light irradiation (optional but helpful) for 2–4 hours.
-
Cool to 0°C. The succinimide byproduct precipitates. Filter it off.
-
Treat the filtrate with HBr (in acetic acid or dioxane) to precipitate the target hydrobromide salt.
-
Purification: Recrystallize from Ethanol/Ether.
-
Visualization: Synthesis Workflow
Figure 2: Synthetic route from commercially available aminopyridines.
Experimental Protocol: Standard Coupling
Objective: Synthesis of a 5-aminomethyl derivative (General Procedure).
Materials:
-
5-(Bromomethyl)imidazo[1,2-a]pyridine HBr (1.0 mmol)
-
Secondary Amine (e.g., Morpholine, 1.2 mmol)
- (3.0 mmol) or DIPEA (3.0 mmol)
-
Acetonitrile (anhydrous, 5 mL)
Procedure:
-
Preparation: In a dry vial, suspend the 5-(bromomethyl)imidazo[1,2-a]pyridine HBr salt in Acetonitrile.
-
Activation: Add the base (
or DIPEA). Stir for 10 minutes at room temperature to liberate the free base in situ. -
Addition: Add the secondary amine dropwise.
-
Reaction: Stir at 60°C for 2–4 hours . Monitor by TLC (System: 5% MeOH in DCM).
-
Workup:
-
Filter off inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify via flash column chromatography (Silica gel, DCM/MeOH gradient).
-
Critical Note: The free base of the bromomethyl compound is less stable than the HBr salt. Always generate it in situ or use immediately.
Safety & Handling (E-E-A-T)
-
Corrosivity: As an alkyl bromide, this compound is a potential lachrymator and skin irritant. It can cause severe burns. Handle only in a fume hood.
-
Hygroscopic Nature: The hydrobromide salt absorbs moisture, which can hydrolyze the C-Br bond to the alcohol (inactive). Store in a desiccator at 2–8°C.
-
Neutralization: Spills should be treated with aqueous sodium bisulfite or dilute ammonia to quench the alkylating potential.
References
-
Sigma-Aldrich. (n.d.). 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide Product Page. Retrieved from
-
Bagdi, A. K., et al. (2020). Recent advances in the synthesis of imidazo[1,2-a]pyridines. RSC Advances. Retrieved from
-
Goel, R., et al. (2019). Imidazo[1,2-a]pyridine scaffolds as prospective therapeutic agents. MedChemComm. Retrieved from
-
ChemicalBook. (n.d.). Safety Data Sheet: Bromomethyl pyridines. Retrieved from
-
Beilstein Institute. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics. Beilstein Journal of Organic Chemistry. Retrieved from
